3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole

Medicinal Chemistry ADME Physicochemical Property

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole is a heterocyclic organic compound classified within the 1,2,4-oxadiazole family. Its structure comprises a five-membered ring containing one oxygen and two nitrogen atoms, substituted with a chloromethyl group at the 3-position and an isobutyl group at the 5-position.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 189130-85-6
Cat. No. B068649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
CAS189130-85-6
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=NO1)CCl
InChIInChI=1S/C7H11ClN2O/c1-5(2)3-7-9-6(4-8)10-11-7/h5H,3-4H2,1-2H3
InChIKeyMLTXNTRNFCWCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole (CAS 189130-85-6): Technical Baseline for Research Sourcing


3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole is a heterocyclic organic compound classified within the 1,2,4-oxadiazole family . Its structure comprises a five-membered ring containing one oxygen and two nitrogen atoms, substituted with a chloromethyl group at the 3-position and an isobutyl group at the 5-position. This compound is primarily utilized as a building block in medicinal chemistry and agrochemical research due to its synthetic versatility . It is characterized as a stable liquid at room temperature with a purity typically specified at 95% by reputable suppliers . The molecular formula is C7H11ClN2O, with a molecular weight of approximately 174.63 g/mol .

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole: Why Structural Analogs Are Not Interchangeable


Within the 1,2,4-oxadiazole scaffold, the specific identity of the 5-alkyl substituent is a critical determinant of physicochemical properties, which in turn governs biological activity, reactivity, and formulation behavior [1]. The isobutyl group of the target compound confers a distinct balance of lipophilicity and steric bulk. This is evidenced by its calculated LogP of 1.78 , a value that differs from other 3-(chloromethyl)-5-alkyl-1,2,4-oxadiazoles. Such differences in lipophilicity directly impact membrane permeability and target binding in biological systems, meaning the performance of a 5-methyl or 5-ethyl analog cannot be extrapolated [1]. Furthermore, the specific geometry of the isobutyl chain influences the compound's reactivity in nucleophilic substitution reactions at the 3-chloromethyl position, making it a unique and non-fungible intermediate for library synthesis.

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole: Quantified Differentiators Against Analogs


3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole vs. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: Lipophilicity (LogP) Comparison

The 5-isobutyl substitution on the target compound results in a higher calculated partition coefficient (LogP) of 1.78 , compared to the 5-methyl analog, which has a calculated LogP of 0.68 . This quantitative difference indicates a significant shift in lipophilicity, which is a primary driver of membrane permeability and metabolic stability in drug discovery programs.

Medicinal Chemistry ADME Physicochemical Property

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole vs. 5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole: Steric Bulk at the 5-Position

The isobutyl group at the 5-position provides a steric profile that is intermediate between linear alkyl chains and the highly branched tert-butyl group. This differentiation is crucial for probing structure-activity relationships (SAR). While a 5-tert-butyl analog introduces significant, spherical steric bulk [1], the target compound's isobutyl group offers a different shape and flexibility profile that can lead to distinct binding interactions and selectivity profiles with biological targets.

Medicinal Chemistry Structure-Activity Relationship (SAR) Steric Effects

Comparative Reactivity: 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole vs. 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole in Nucleophilic Substitution

The 3-(chloromethyl) group is a versatile electrophilic handle for further derivatization. Its reactivity can be influenced by the electronic and steric nature of the 5-substituent. Class-level inference from general oxadiazole chemistry suggests that the electron-donating isobutyl group in the target compound may slightly deactivate the electrophilic carbon compared to a less electron-donating group like ethyl, potentially offering a different reactivity profile in SN2 reactions. This is a key consideration for optimizing yield and purity in parallel synthesis workflows.

Synthetic Chemistry Reactivity Building Blocks

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole: Primary Scientific Use Cases


Medicinal Chemistry: Building Block for Exploring Lipophilic Space in SAR Studies

The primary application for 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole is as a synthetic building block in medicinal chemistry. Its specific utility, as supported by its calculated LogP of 1.78 , is in generating compound libraries to explore regions of lipophilic space that are inaccessible with smaller alkyl-substituted analogs. Researchers can use this compound to append a 5-isobutyl-1,2,4-oxadiazole moiety to a core scaffold, allowing for the systematic investigation of how moderate lipophilicity affects target potency, cell permeability, and metabolic clearance . This is a standard practice in lead optimization campaigns across various therapeutic areas, including anti-infectives and oncology, where the oxadiazole core is a known privileged structure.

Synthetic Chemistry: A Versatile Intermediate for Generating Diverse Compound Libraries

The 3-chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a versatile intermediate for the rapid synthesis of diverse chemical libraries . It can be reacted with a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate new derivatives with modified properties. This high degree of synthetic utility makes it a valuable stock item for high-throughput parallel synthesis in both academic and industrial medicinal chemistry labs, enabling the efficient exploration of chemical space around the oxadiazole core.

Agrochemical Research: Intermediate for Novel Fungicide Development

1,2,4-Oxadiazole derivatives are a recognized class of compounds in the agrochemical industry, with known applications as fungicides and herbicides . While the target compound itself is not an active ingredient, it is documented as a useful intermediate in the synthesis of such compounds . Its specific substitution pattern provides a unique starting point for synthesizing novel 1,2,4-oxadiazole-containing agrochemicals with tailored physicochemical properties, such as improved foliar uptake or soil mobility, which are critical for effective field performance.

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